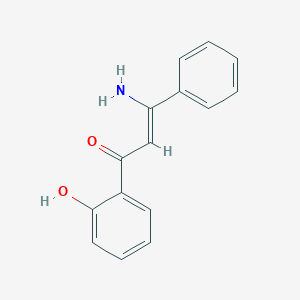
N-benzyl-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2-propyn-1-yloxy)benzamide, also known as BPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPB is a small molecule that has been shown to have various biochemical and physiological effects on cells and tissues.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(2-propyn-1-yloxy)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been used to study the effects of oxidative stress on neurons and to investigate the role of calcium channels in synaptic transmission. This compound has also been used as a tool in drug discovery to identify potential therapeutic targets and to screen for new drug candidates.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and ion channels. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in synaptic transmission.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and tissues. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to increase the expression of antioxidant enzymes and protect neurons from oxidative stress. In addition, this compound has been shown to modulate the activity of ion channels and affect the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-(2-propyn-1-yloxy)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving N-benzyl-4-(2-propyn-1-yloxy)benzamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on ion channels and enzymes. Additionally, this compound may be used as a tool for studying the role of oxidative stress in various physiological processes.
Synthesemethoden
The synthesis of N-benzyl-4-(2-propyn-1-yloxy)benzamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with benzyl bromide to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with propargyl alcohol in the presence of a catalyst to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-benzyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIMDXUTKADCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464504.png)

![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5464561.png)
![3-phenyl-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5464563.png)
![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5464570.png)
![5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5464587.png)
![methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B5464593.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5464597.png)